
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with sulfonamide, bromine, chlorine, and dichlorophenyl groups
Preparation Methods
The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, sulfonamide, bromine, chlorine, and dichlorophenyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Synthetic Steps: The process may include halogenation, sulfonation, and coupling reactions to introduce the desired functional groups onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: Researchers investigate its biological activities, including antibacterial, antiviral, and antitumor properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth . The compound’s structure allows it to form specific interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- can be compared with other pyridinesulfonamide derivatives:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide: Another related compound with a methyl group instead of the dichlorophenyl group.
5-Bromo-3-pyridinesulfonamide: A simpler derivative with fewer substituents, used for comparison in biological activity studies.
Properties
CAS No. |
622818-39-7 |
|---|---|
Molecular Formula |
C11H6BrCl3N2O2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl3N2O2S/c12-7-4-6(5-16-11(7)15)20(18,19)17-9-3-1-2-8(13)10(9)14/h1-5,17H |
InChI Key |
XKNIQKPMKQJHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


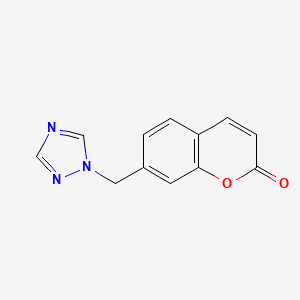
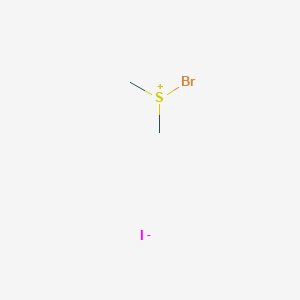

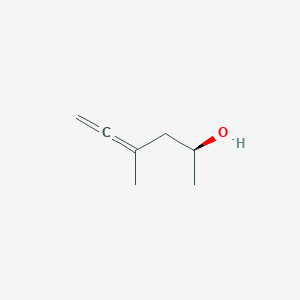
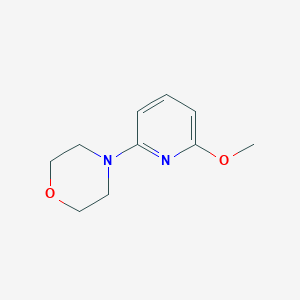
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
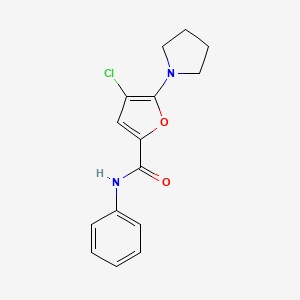
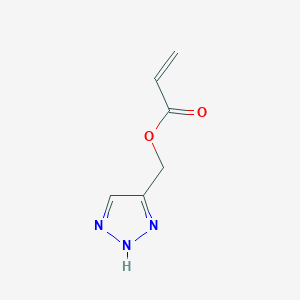
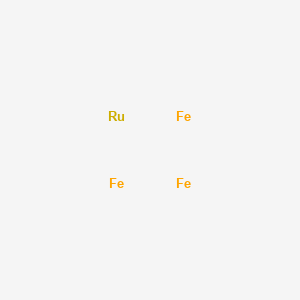
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

